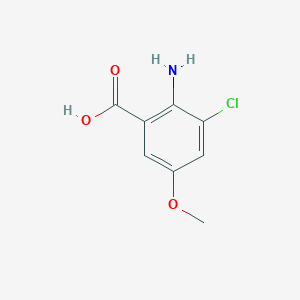

2-Amino-3-chloro-5-methoxybenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO3 |

|---|---|

Molecular Weight |

201.61 g/mol |

IUPAC Name |

2-amino-3-chloro-5-methoxybenzoic acid |

InChI |

InChI=1S/C8H8ClNO3/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,10H2,1H3,(H,11,12) |

InChI Key |

HKVMBRDTZCRWJU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Precursor Chemistry and Strategic Building Block Approaches to 2-Amino-3-chloro-5-methoxybenzoic Acid

The construction of this compound is typically achieved through a building block approach, where a less substituted benzoic acid derivative is sequentially functionalized. researchgate.netrsc.orgrsc.org The choice of the initial precursor is critical and dictates the subsequent synthetic route. Common strategies involve starting with a commercially available substituted benzoic acid and introducing the remaining functional groups in a controlled manner.

Several precursor molecules can be envisioned as viable starting points. One logical precursor is 3-chloro-5-methoxybenzoic acid . This intermediate would require the introduction of an amino group at the C2 position, ortho to the carboxylic acid. Another potential starting material is 5-methoxyanthranilic acid (2-amino-5-methoxybenzoic acid) . This approach would necessitate the regioselective introduction of a chlorine atom at the C3 position. A third strategy could begin with 2,3-dichloro-5-methoxybenzoic acid , followed by a selective amination at the C2 position.

The synthesis of these precursors often involves standard aromatic substitution reactions. For instance, the synthesis of 2-amino-5-methoxybenzoic acid can be achieved from 5-methoxybenzoic acid through a nitration reaction, followed by the reduction of the resulting nitro group to an amine.

Table 1: Potential Precursors and Corresponding Synthetic Transformations

| Precursor Molecule | Required Transformation | Key Challenges |

| 3-Chloro-5-methoxybenzoic acid | Amination at C2 | Regioselectivity, potential for side reactions. |

| 2-Amino-5-methoxybenzoic acid | Chlorination at C3 | Controlling the position of chlorination. |

| 2,3-Dichloro-5-methoxybenzoic acid | Selective amination at C2 | Differentiating between the two chloro-positions. |

Regioselective and Chemoselective Synthetic Routes

Achieving the desired substitution pattern on the benzoic acid ring requires high degrees of regioselectivity and chemoselectivity. Several advanced synthetic methods can be employed to control the placement of the chloro, methoxy (B1213986), and amino groups.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. unblog.frorganic-chemistry.orgnih.gov This strategy utilizes a directing metalating group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryl-lithium species can then react with an electrophile to introduce a new substituent.

In the context of synthesizing this compound, the carboxylic acid group itself can act as a DMG. rsc.org For a precursor like 2-amino-5-methoxybenzoic acid (with the amino group protected), the directing power of the substituents would need to be carefully considered to achieve chlorination at the C3 position. Alternatively, starting with 2-methoxybenzoic acid, DoM can be used to introduce substituents at the C3 and C6 positions. nih.govbohrium.com Treatment with a strong base like s-BuLi/TMEDA directs metalation to the position ortho to the carboxylate (C6), while a combination of n-BuLi/t-BuOK can reverse this selectivity. unblog.frorganic-chemistry.orgnih.gov This methodology could be strategically employed to introduce the chlorine atom at the C3 position.

The introduction of the amino group is a crucial step in the synthesis. One of the most common methods for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This involves an initial nitration of a suitable precursor, such as 3-chloro-5-methoxybenzoic acid, followed by reduction using reagents like SnCl₂/HCl or catalytic hydrogenation (e.g., H₂ over Pd/C). google.com

Another approach is nucleophilic aromatic substitution (SNAr), where a leaving group, such as a halogen, is displaced by an amine source. For example, a precursor like 2,3-dichloro-5-methoxybenzoic acid could potentially undergo selective amination at the C2 position. A related industrial process involves the ammonolysis of 2,3-dichlorobenzoic acid using aqueous ammonia (B1221849) and a copper catalyst at high temperatures and pressures to produce 2-amino-3-chlorobenzoic acid. This method could be adapted for a methoxy-substituted analogue.

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. tandfonline.com In the synthesis of substituted anthranilic acids, several green approaches can be considered. One such method involves the use of environmentally benign solvents and reagents. For example, the oxidation of substituted isatins with sodium hydroxide (B78521) and hydrogen peroxide provides a green and efficient route to various anthranilic acids. researchgate.net

Furthermore, the use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption. tandfonline.com The application of deep eutectic solvents (DES) as an alternative to volatile organic solvents is another promising green chemistry approach that has been used in the synthesis of heterocyclic compounds derived from anthranilic acid. tandfonline.com These principles could be applied to the synthetic steps leading to this compound to develop more sustainable routes.

Functional Group Interconversions and Derivatization Strategies

The functional groups present in this compound—the carboxylic acid, the amino group, and the aromatic ring—offer multiple sites for further chemical modification and derivatization.

The carboxylic acid group is a versatile handle for a variety of chemical transformations.

Esterification: The carboxylic acid can be readily converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). For example, reacting the compound with methanol (B129727) and a catalytic amount of sulfuric acid would yield methyl 2-amino-3-chloro-5-methoxybenzoate. nist.gov

Amidation: Amide bond formation is a cornerstone of medicinal chemistry. nih.gov The carboxylic acid can be coupled with a primary or secondary amine to form an amide. This reaction typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. acs.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), followed by an aqueous workup. This would yield (2-amino-3-chloro-5-methoxyphenyl)methanol.

Table 2: Summary of Carboxylic Acid Functionalization Reactions

| Reaction | Reagents | Product Functional Group |

| Esterification | Alcohol (e.g., CH₃OH), Acid catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine (R-NH₂), Coupling agent (e.g., EDC) | Amide |

| Reduction | Reducing agent (e.g., LiAlH₄), Aqueous workup | Primary Alcohol |

Amino Group Modifications: Acylation, Diazotization (e.g., Sandmeyer Reactions), and Imine Formation

The primary amino group at the C-2 position of this compound is a key site for a variety of chemical modifications, including acylation, diazotization, and imine formation. These reactions provide pathways to a diverse range of derivatives.

Acylation: The nucleophilic amino group readily reacts with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. For example, reaction with acetyl chloride would yield N-(3-chloro-5-methoxy-2-carboxyphenyl)acetamide. This transformation is often used to protect the amino group during subsequent reactions.

Diazotization and Sandmeyer Reactions: One of the most significant transformations of primary aromatic amines is their conversion into diazonium salts. masterorganicchemistry.com Treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C) yields the corresponding 2-carboxy-3-chloro-5-methoxybenzenediazonium salt. google.com

This diazonium salt is a valuable intermediate because the diazonium group (-N₂⁺) is an excellent leaving group (N₂) and can be replaced by a wide array of nucleophiles. masterorganicchemistry.com The Sandmeyer reaction, which utilizes copper(I) salts as catalysts, is a classic method for this purpose. wikipedia.orgorganic-chemistry.org It provides a route to synthesize aryl halides and other derivatives that are often difficult to prepare by direct substitution. wikipedia.orgnih.gov

Interactive Table: Potential Sandmeyer Reactions

Below is a summary of potential products derived from the diazonium salt of this compound via Sandmeyer and related reactions.

| Reagent | Product | Reaction Name |

| Copper(I) chloride (CuCl) | 2,3-Dichloro-5-methoxybenzoic acid | Sandmeyer Reaction |

| Copper(I) bromide (CuBr) | 2-Bromo-3-chloro-5-methoxybenzoic acid | Sandmeyer Reaction |

| Copper(I) cyanide (CuCN) | 3-Chloro-2-cyano-5-methoxybenzoic acid | Sandmeyer Reaction |

| Potassium iodide (KI) | 3-Chloro-5-methoxy-2-iodobenzoic acid | Sandmeyer-type |

| Water (H₂O), heat | 3-Chloro-2-hydroxy-5-methoxybenzoic acid | Hydrolysis |

| Tetrafluoroboric acid (HBF₄) | 3-Chloro-2-fluoro-5-methoxybenzoic acid | Balz-Schiemann |

Imine Formation: The amino group can undergo a condensation reaction with aldehydes or ketones to form an imine, also known as a Schiff base. masterorganicchemistry.comnih.gov This reversible reaction, typically catalyzed by an acid, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The formation of an imine from this compound and an aldehyde (e.g., benzaldehyde) would introduce a C=N double bond, opening avenues for further synthetic modifications or the study of the compound's coordination chemistry. nih.gov

Aromatic Ring Reactivity: Electrophilic and Nucleophilic Substitution

The reactivity of the benzene (B151609) ring in this compound is governed by the electronic effects of its four substituents: the amino (-NH₂), chloro (-Cl), methoxy (-OCH₃), and carboxylic acid (-COOH) groups.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring, replacing a hydrogen atom. masterorganicchemistry.commasterorganicchemistry.com The rate and regioselectivity of this reaction are determined by the combined influence of the existing substituents.

Activating Groups: The amino (-NH₂) and methoxy (-OCH₃) groups are powerful activating groups that donate electron density to the ring through resonance, making it more nucleophilic. They are ortho, para-directors.

Deactivating Groups: The chloro (-Cl) group is a weakly deactivating group that withdraws electron density inductively but can donate through resonance; it is also an ortho, para-director. The carboxylic acid (-COOH) group is a strong deactivating group, withdrawing electron density through both induction and resonance, and is a meta-director.

The two available positions for substitution are C-4 and C-6. The directing effects of the substituents on these positions are as follows:

Position C-4: Is para to the -NH₂ group, ortho to the -OCH₃ group, ortho to the -Cl group, and meta to the -COOH group.

Position C-6: Is ortho to the -NH₂ group and meta to the -OCH₃, -Cl, and -COOH groups.

Given that the strongly activating -NH₂ and -OCH₃ groups direct ortho and para, position C-4 is the most likely site for electrophilic attack due to the synergistic directing effects of these groups to that position. Reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to occur preferentially at C-4. youtube.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the replacement of a leaving group. masterorganicchemistry.comlibretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halogen). libretexts.orgyoutube.com

In this compound, the chlorine atom at C-3 could potentially serve as a leaving group. However, the ring is substituted with powerful electron-donating groups (-NH₂ and -OCH₃), which generally disfavor NAS by increasing the electron density of the ring. youtube.com While the -COOH group is electron-withdrawing, its meta position relative to the chlorine atom provides less stabilization for the negatively charged Meisenheimer complex intermediate that is characteristic of the common SNAr mechanism. libretexts.orgnih.gov Therefore, nucleophilic aromatic substitution on this compound would likely require harsh reaction conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate under the influence of a very strong base. youtube.comyoutube.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond at the C-3 position provides a handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net Palladium-catalyzed reactions are particularly prominent in this area. rsc.org

Palladium-Catalyzed Cross-Coupling: The C(sp²)-Cl bond can undergo oxidative addition to a low-valent palladium(0) complex, initiating a catalytic cycle. youtube.com This allows for coupling with various partners.

Interactive Table: Potential Palladium-Catalyzed Cross-Coupling Reactions

The table below outlines several key palladium-catalyzed reactions that could be applied to this compound.

| Reaction Name | Coupling Partner | Reagent Type | Product Type |

| Suzuki Coupling | Organoboron compound (e.g., Phenylboronic acid) | R-B(OH)₂ | Biaryl |

| Heck Coupling | Alkene (e.g., Styrene) | R'-CH=CH₂ | Substituted Alkene |

| Sonogashira Coupling | Terminal alkyne (e.g., Phenylacetylene) | R''-C≡CH | Aryl Alkyne |

| Buchwald-Hartwig Amination | Amine (e.g., Aniline) | R'''₂NH | N-Aryl Amine |

| Hiyama Coupling | Organosilane (e.g., Phenyltrifluorosilane) | R-SiF₃ | Biaryl |

For instance, in a Suzuki coupling, reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base would result in the formation of a new C-C bond at the C-3 position, yielding a biaryl derivative. mdpi.com The compatibility of these reactions with a wide range of functional groups makes them highly valuable for the synthesis of complex molecules. researchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. A comprehensive NMR analysis of 2-Amino-3-chloro-5-methoxybenzoic acid would involve a combination of one-dimensional (1D) and two-dimensional (2D) techniques to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

While a standard 1D ¹H NMR spectrum would provide initial information on the chemical environment of the protons, and a ¹³C NMR spectrum would identify the carbon skeleton, 2D NMR experiments are crucial for assembling the complete structural puzzle.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum would directly correlate each proton signal with its attached carbon atom, allowing for the definitive assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is essential for identifying long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the methoxy (B1213986) group and the carboxylic acid group to the correct positions on the aromatic ring, confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Illustrative) Note: This table is predictive and not based on experimental data for the specific compound.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| H-4 | ~6.8-7.2 | C-4 | C-2, C-6, C-5, COOH |

| H-6 | ~7.0-7.4 | C-6 | C-2, C-4, C-5, OCH₃ |

| NH₂ | ~4.5-5.5 | - | C-1, C-3 |

| OCH₃ | ~3.8-4.0 | C-OCH₃ | C-5 |

| COOH | ~10-12 | COOH | C-1, C-2, C-6 |

| C-1 | - | ~125-130 | H-6 |

| C-2 | - | ~140-145 | H-4, H-6 |

| C-3 | - | ~115-120 | H-4 |

| C-5 | - | ~155-160 | H-4, H-6, OCH₃ |

Substituted benzoic acids are known to exhibit polymorphism, where the same molecule crystallizes in different solid-state forms with distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these polymorphs. By analyzing the ¹³C chemical shifts and relaxation times in the solid state, one can identify the number of unique molecules in the crystallographic asymmetric unit and probe differences in molecular conformation and packing between different polymorphic forms.

Vibrational Spectroscopic Techniques

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their local environment.

An FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The positions and shapes of these bands, particularly those of the O-H and N-H stretching vibrations, are highly sensitive to hydrogen bonding interactions. In the solid state, benzoic acids typically form hydrogen-bonded dimers through their carboxylic acid groups, leading to a broad O-H stretching band at lower wavenumbers. Intramolecular hydrogen bonding between the amino and chloro or methoxy groups could also be investigated.

Table 2: Expected FT-IR Vibrational Frequencies for this compound (Illustrative) Note: This table is predictive and not based on experimental data for the specific compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | Indicative of hydrogen bonding |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300-3500 | Position can indicate hydrogen bonding |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 | Lowered frequency due to dimerization |

| C=C (Aromatic) | Stretching | 1550-1650 | Multiple bands expected |

| C-O (Carboxylic Acid/Ether) | Stretching | 1210-1320, 1000-1150 | |

| C-Cl | Stretching | 600-800 |

Raman spectroscopy, which is complementary to FT-IR, is particularly sensitive to non-polar bonds and provides a unique "molecular fingerprint." It would be especially useful for analyzing the aromatic ring vibrations and the C-Cl stretch. Conformational isomers, if present, could potentially be distinguished by subtle shifts in their Raman spectra.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound, matching the experimentally determined mass to the calculated exact mass of its molecular formula, C₈H₈ClNO₃.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The analysis of the resulting fragment ions would help to piece together the molecular structure. Key expected fragmentation pathways would include the loss of small molecules such as H₂O, CO, and CO₂ from the carboxylic acid group, as well as cleavage of the methoxy group and potential loss of HCl.

X-ray Crystallography and Solid-State Structural Elucidation

To date, the single-crystal X-ray structure of this compound has not been reported in the crystallographic databases. However, analysis of structurally similar compounds allows for a prediction of its likely molecular geometry. For instance, the crystal structure of a co-crystal of chlordiazepoxide with p-aminobenzoic acid has been determined, revealing the precise molecular dimensions of the aminobenzoic acid moiety. mdpi.comnih.gov

It is expected that the benzoic acid portion of this compound would be largely planar, with the amino, chloro, and methoxy substituents lying in or close to the plane of the benzene (B151609) ring. The carboxylic acid group may exhibit some rotation out of the plane, a common feature in substituted benzoic acids. mdpi.com

The solid-state structure of this compound is expected to be dominated by a network of intermolecular interactions. The presence of the amino (-NH₂) and carboxylic acid (-COOH) groups makes hydrogen bonding a primary determinant of the crystal packing. The carboxylic acid can act as both a hydrogen bond donor (O-H) and acceptor (C=O), while the amino group can act as a hydrogen bond donor (N-H).

This would likely lead to the formation of hydrogen-bonded dimers, chains, or more complex networks, which are common motifs in the crystal structures of amino acids and benzoic acid derivatives. rsc.orgresearchgate.net For example, studies on substituted benzoic acids have shown the formation of robust hydrogen-bonded supramolecular structures. rsc.org

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules are also likely to play a role in the crystal packing. The presence of electron-withdrawing (chloro) and electron-donating (amino, methoxy) groups on the ring can influence the nature and strength of these interactions.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those capable of forming strong intermolecular interactions like hydrogen bonds. researchgate.net Aromatic amino acids, for example, are known to exhibit polymorphism. nih.gov It is therefore plausible that this compound could also exist in different polymorphic forms, each with distinct physical properties.

Chiroptical Spectroscopy (if chiral derivatives are relevant)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. vanderbilt.eduacs.orgacs.org These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral sample.

This compound itself is an achiral molecule and therefore would not exhibit a chiroptical response. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center in a substituent, then chiroptical spectroscopy would be a valuable tool for their characterization. The sign and magnitude of the observed CD or ORD signals would provide information about the absolute configuration and conformation of the chiral derivative. Currently, there is no information available in the scientific literature regarding chiral derivatives of this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods)

No specific studies reporting quantum chemical calculations for 2-Amino-3-chloro-5-methoxybenzoic acid were found.

Geometry Optimization and Conformational Energy Landscapes

Detailed geometry optimization and analysis of the conformational energy landscape for this compound are not available in the searched scientific literature.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Frontier Molecular Orbital Theory)

Specific data regarding the HOMO-LUMO energy gap and frontier molecular orbital analysis of this compound has not been published.

Electrostatic Potential Surface (EPS) Mapping for Reactivity Prediction

There are no available studies that present an Electrostatic Potential Surface map for this compound to predict its reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

While theoretical prediction of spectroscopic parameters is a common application of quantum chemistry, specific predicted NMR chemical shifts or vibrational frequencies for this molecule have not been reported in the literature.

Molecular Dynamics Simulations for Solution-Phase Behavior and Conformational Space Exploration

No molecular dynamics simulation studies concerning the behavior of this compound in solution or exploring its conformational space were identified.

Reaction Pathway Modeling and Transition State Analysis for Chemical Transformations

Research detailing reaction pathway modeling or transition state analysis for chemical transformations involving this compound is not available.

Quantitative Structure-Property Relationship (QSPR) Studies for Non-Biological Properties

Quantitative Structure-Property Relationship (QSPR) represents a computational and theoretical approach to predict the physicochemical properties of molecules based on their chemical structure. dergipark.org.tr This methodology is predicated on the principle that the molecular structure inherently contains the information that defines its properties and, by extension, its behavior. researchgate.net QSPR models are developed by establishing a mathematical correlation between calculated molecular descriptors (numerical representations of a molecule's structure) and experimentally determined properties. dergipark.org.trresearchgate.net Once validated, these models can be used to predict the properties of new or untested compounds, thereby reducing the need for extensive experimental work. researchgate.net

For a molecule like this compound, QSPR studies could theoretically be employed to predict a range of non-biological properties, such as aqueous solubility, melting point, boiling point, and various material properties. The process would involve:

Dataset Compilation : Gathering a set of structurally diverse molecules, including this compound and its analogs, for which reliable experimental data on the property of interest (e.g., solubility) are available.

Descriptor Calculation : Using specialized software to calculate a wide array of molecular descriptors for each compound in the dataset. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum-chemical (e.g., HOMO-LUMO energies). nih.gov

Model Development : Employing statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), to build a predictive model that links a selection of the most relevant descriptors to the property being studied. researchgate.net

Model Validation : Rigorously testing the model's predictive power using internal and external validation techniques to ensure its robustness and reliability. dergipark.org.tr

For instance, predicting solubility is a critical aspect of chemical process design and formulation. A hypothetical QSPR model for the solubility of substituted benzoic acids could take the general form:

Log(S) = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ... + βₙ(Descriptor N)

Where S is the solubility, β are the regression coefficients, and Descriptor A, B, N are selected molecular descriptors that influence solubility, such as those related to polarity, size, and hydrogen bonding capacity.

Table 1: Hypothetical Molecular Descriptors for QSPR Analysis of this compound

| Descriptor Type | Potential Descriptor Example | Relevance to Properties |

| Constitutional | Molecular Weight | Influences bulk properties like boiling point and density. |

| Topological | Wiener Index | Relates to molecular branching and compactness, affecting intermolecular forces. |

| Geometric | Molecular Surface Area | Impacts solvation and interactions with other molecules. |

| Electronic | Dipole Moment | Key factor in determining polarity and solubility in polar solvents. |

| Quantum-Chemical | HOMO/LUMO Energy Gap | Relates to molecular stability and reactivity. |

The development and validation of specific QSPR models for this compound would require a dedicated research effort, involving both experimental measurements and computational modeling. The resulting models could provide valuable predictive tools for chemists and material scientists.

Advanced Material Science and Non Biological Applications

Utilization as a Monomer for Polymer Synthesis (e.g., polyamides, polyesters)

The bifunctional nature of 2-Amino-3-chloro-5-methoxybenzoic acid, possessing both an amine (-NH₂) and a carboxylic acid (-COOH) group, theoretically allows it to serve as an AB-type monomer in polycondensation reactions. This could potentially lead to the formation of aromatic polyamides or, through modification, polyesters. The inclusion of chlorine and methoxy (B1213986) substituents on the polymer backbone could impart specific properties such as flame retardancy, altered solubility, and modified thermal stability.

Despite this theoretical potential, dedicated research studies detailing the synthesis and characterization of polyamides or polyesters derived specifically from the polymerization of this compound are not prominent in the available scientific literature.

Precursor for Functional Materials Development (e.g., dyes, pigments, optical materials, chemosensors)

Aromatic amines and carboxylic acids are fundamental building blocks for a variety of functional organic materials. The electronic properties of the substituted benzene (B151609) ring in this compound suggest its potential as a precursor for such materials.

Dyes and Pigments: The core structure is related to anthranilic acid, a known precursor in dye synthesis. The specific substituents could modulate the chromophoric properties, potentially leading to materials with unique colors and stability.

Optical Materials: The conjugated aromatic system could be exploited in the development of materials with specific optical properties, although this remains a hypothetical application.

Chemosensors: The amino and carboxylate groups offer potential binding sites for metal ions or other analytes. Modification of the molecule could lead to systems where a binding event results in a detectable optical or electrochemical signal.

Currently, there is a lack of specific published research demonstrating the successful synthesis and application of dyes, pigments, optical materials, or chemosensors derived directly from this compound.

Ligand Design in Coordination Chemistry

The presence of the amino and carboxylic acid groups makes this compound a candidate for use as a ligand in coordination chemistry, capable of forming stable complexes with various metal ions.

The carboxylate group can act as a mono- or bidentate ligand, while the amino group can also coordinate to a metal center, allowing the molecule to function as a chelating ligand. While the synthesis of metal complexes with structurally related aminobenzoic acids is well-documented, specific studies detailing the synthesis and full characterization (e.g., using X-ray crystallography, IR spectroscopy, or magnetic susceptibility) of metal complexes with this compound as the ligand are not readily found in the literature.

As a bifunctional organic molecule, this compound has the structural elements required to act as an organic linker or strut in the construction of Metal-Organic Frameworks (MOFs) or coordination polymers. The carboxylate group could link metal centers, while the other substituents (amino, chloro, methoxy) would decorate the pore walls of the resulting framework, influencing its properties such as gas sorption selectivity and catalytic activity. However, there are no specific reports of MOFs or coordination polymers that have been synthesized using this particular compound.

Metal complexes are central to many catalytic processes. Ligands play a critical role in tuning the steric and electronic environment of the metal center, thereby controlling the catalyst's activity and selectivity. While metal complexes derived from aminobenzoic acids can be used in catalysis, there is no specific research available that demonstrates the use of this compound as a ligand or ligand precursor in catalytic applications.

Supramolecular Assembly and Crystal Engineering

The ability of this compound to participate in hydrogen bonding through its amino and carboxylic acid groups suggests its potential use in crystal engineering and the study of supramolecular assemblies. These hydrogen bonds, along with other potential intermolecular interactions like π-π stacking, could direct the formation of well-defined, higher-order structures in the solid state. Detailed crystallographic studies are essential to understand these interactions. A study on the structurally related 2-Amino-3,5-dichlorobenzohydroxamic acid shows it forms two-dimensional networks through various hydrogen bonds, but a similar analysis for this compound is not available. researchgate.net

Compound Information Table

| Compound Name | Molecular Formula | Functional Groups |

| This compound | C₈H₈ClNO₃ | Amino, Chloro, Methoxy, Carboxylic Acid |

| 2-Amino-3,5-dichlorobenzohydroxamic acid | C₇H₆Cl₂N₂O₂ | Amino, Chloro, Hydroxamic Acid |

Potential Research Directions

The table below outlines hypothetical research based on the functional groups of the title compound.

| Research Area | Potential Application | Key Functional Groups Involved |

| Polymer Chemistry | Synthesis of specialty polyamides with modified thermal properties. | Amino, Carboxylic Acid |

| Coordination Chemistry | Development of novel Metal-Organic Frameworks (MOFs). | Carboxylic Acid, Amino |

| Materials Science | Precursor for azo dyes with unique spectral properties. | Amino |

Absence of Research Data Precludes Article Generation on this compound in Advanced Material Science

Initial and subsequent targeted searches for information on the crystal structure, supramolecular chemistry, crystal engineering, and polymorphism of this compound did not yield any specific research findings. The available information is predominantly limited to chemical supplier catalogues and patents detailing the synthesis of analogous, but structurally distinct, compounds.

Without any retrievable data on its use in creating specific crystal structures, supramolecular assemblies, or influencing crystal growth, size, and shape, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline. The explicit instructions to focus solely on this compound and the specified subsections cannot be fulfilled due to the absence of relevant research in the public domain.

Therefore, the generation of the requested article on the "" of this compound, as per the provided structure, cannot be completed at this time. Further research and publication in this specific area would be required to provide the necessary data for such an analysis.

Future Research Trajectories and Interdisciplinary Outlook

Development of Novel and Efficient Synthetic Methodologies

The advancement of research into 2-Amino-3-chloro-5-methoxybenzoic acid is intrinsically linked to the development of novel and efficient synthetic routes. While classical methods for the synthesis of substituted anthranilic acids exist, future research will likely focus on greener, more atom-economical, and scalable methodologies. ijddr.inrsc.orgresearchgate.net

Key areas for future synthetic research include:

Catalytic C-H Activation: Exploring transition-metal catalyzed C-H activation strategies could provide more direct and efficient routes to this and related compounds, minimizing the need for pre-functionalized starting materials. mdpi.com The regioselectivity of such reactions on the substituted benzene (B151609) ring will be a critical area of investigation. mdpi.com

Flow Chemistry: The implementation of continuous flow synthesis can offer significant advantages in terms of safety, scalability, and reaction control for the multi-step synthesis of complex aromatic compounds.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to highly selective and environmentally benign processes.

A comparative overview of potential synthetic approaches is presented in Table 1.

| Methodology | Potential Advantages | Potential Challenges |

| Catalytic C-H Activation | High atom economy, reduced waste | Regioselectivity control, catalyst cost and sensitivity |

| Flow Chemistry | Improved safety, scalability, and process control | Initial setup cost, potential for clogging |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and availability, substrate scope |

Exploration of Underutilized Reactivity Profiles

The reactivity of this compound is dictated by the interplay of its functional groups. The electron-donating amino and methoxy (B1213986) groups, and the electron-withdrawing chloro and carboxylic acid groups create a unique electronic landscape on the aromatic ring. ibm.comconicet.gov.ar Future research should aim to exploit this intricate reactivity.

Potential areas for reactivity exploration include:

Diazotization and Subsequent Transformations: The amino group can be readily converted to a diazonium salt, a versatile intermediate for a wide range of transformations, including Sandmeyer, Balz-Schiemann, and Gomberg-Bachmann reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the introduction of diverse molecular fragments. rsc.org

Cyclization Reactions: The ortho-relationship of the amino and carboxylic acid groups makes this compound a prime candidate for the synthesis of heterocyclic compounds, such as benzoxazinones and quinazolinones, which are prevalent scaffolds in medicinal chemistry.

Advanced In Situ Spectroscopic Characterization during Reactions and Crystallization

To gain a deeper understanding of the reaction mechanisms and crystallization processes involving this compound, the application of advanced in situ spectroscopic techniques is crucial. oxinst.comrsc.orgacs.org These methods provide real-time data on the evolution of chemical species and solid-state forms. aiche.orgyoutube.com

Relevant in situ techniques and their potential applications are summarized in Table 2.

| Technique | Information Gained | Application Area |

| In Situ FTIR/Raman Spectroscopy | Identification of reaction intermediates, monitoring of functional group transformations, understanding of reaction kinetics. youtube.com | Reaction mechanism studies, process optimization. |

| In Situ NMR Spectroscopy | Structural elucidation of transient species, quantification of reactants and products. | Detailed mechanistic investigations. |

| In Situ X-ray Diffraction (XRD) | Monitoring of crystalline phase transformations, identification of polymorphs, understanding of crystallization kinetics. | Crystallization process development and control. |

These techniques will be instrumental in optimizing reaction conditions for the synthesis of this compound and in controlling its solid-state properties, which are critical for its potential applications.

Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry and Material Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemistry and materials science. acs.orgrsc.orgresearchgate.net For a molecule like this compound, these computational tools can accelerate the discovery of new properties and applications. mdpi.comarxiv.org

Future research directions at the intersection of AI and the study of this compound include:

Predictive Modeling of Physicochemical Properties: ML models can be trained on existing data to predict properties such as solubility, reactivity, and spectral characteristics, thus guiding experimental efforts. arxiv.org

De Novo Design of Derivatives: Generative AI models can be employed to design novel derivatives of this compound with desired properties for specific applications. medium.comnist.gov

Reaction Outcome Prediction: AI algorithms can predict the most likely products and optimal conditions for chemical reactions involving this compound, saving time and resources in the laboratory. youtube.com

Expansion into Emerging Areas of Non-Biological Functional Materials

While substituted benzoic acids have been extensively explored in the context of pharmaceuticals and agrochemicals, there is a growing interest in their application in non-biological functional materials. datainsightsmarket.comresearchgate.netnih.gov The unique electronic and structural features of this compound make it a promising building block for such materials. nih.gov

Potential areas for exploration in functional materials include:

Organic Electronics: The aromatic core and tunable electronic properties of this compound could be exploited in the design of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).

Metal-Organic Frameworks (MOFs): The carboxylic acid functionality can act as a linker for the construction of porous MOFs with potential applications in gas storage, separation, and catalysis.

Supramolecular Assemblies: The various functional groups can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, leading to the formation of self-assembled supramolecular structures with interesting optical or electronic properties. researchgate.net

The future of research on this compound is bright and will be driven by an interdisciplinary approach that combines advanced synthetic chemistry, sophisticated characterization techniques, and powerful computational tools. The insights gained from these future studies will undoubtedly unlock the full potential of this intriguing molecule.

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-3-chloro-5-methoxybenzoic acid, and how do reaction conditions influence regioselectivity?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A common approach is:

Methoxy introduction : Start with 3-chloro-5-nitrobenzoic acid. Protect the carboxylic acid group, then introduce methoxy via nucleophilic substitution (e.g., using methanol under acidic conditions).

Nitro reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl.

Decarboxylation or deprotection : If protected, remove the protecting group under mild acidic conditions.

Regioselectivity challenges arise due to competing directing effects of the -Cl and -OCH₃ groups. The methoxy group (strongly ortho/para-directing) may dominate over chloro (weaker meta-directing), requiring precise temperature control (60–80°C) and stoichiometric adjustments to minimize byproducts .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

Methodological Answer: Combine multiple analytical techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA (85:15) to assess purity (>98% by area normalization).

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS ([M+H]⁺ expected at m/z = 216.6).

- FT-IR : Look for characteristic peaks: N-H stretch (~3350 cm⁻¹), C=O (1700 cm⁻¹), and C-O (1250 cm⁻¹ for methoxy).

- Melting Point : Compare observed mp (e.g., 210–215°C) with literature values to detect impurities .

Q. What solvent systems are optimal for recrystallizing this compound?

Methodological Answer: Recrystallization from polar aprotic solvents like DMF/water (1:3 v/v) or ethanol/water (2:1 v/v) yields high-purity crystals. The compound’s limited solubility in non-polar solvents (e.g., hexane) makes mixed solvents ideal. Precipitate at 4°C for 12 hours to maximize crystal formation. Filter under reduced pressure and dry in vacuo .

Advanced Research Questions

Q. How can NMR spectral contradictions arising from substituent proximity (e.g., -NH₂ and -Cl) be resolved?

Methodological Answer: The proximity of -NH₂ (position 2) and -Cl (position 3) causes complex splitting in ¹H NMR. Use advanced techniques:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- Deuterium Exchange : Add D₂O to confirm exchangeable protons (e.g., -NH₂).

- Variable Temperature NMR : Conduct experiments at 25°C and −20°C to slow proton exchange and simplify splitting patterns.

For ¹³C NMR, the methoxy carbon (δ ~55 ppm) and carboxylic carbon (δ ~170 ppm) are diagnostic. Chlorine’s electronegativity deshields adjacent carbons (C3: δ ~125 ppm) .

Q. What strategies mitigate degradation of this compound under long-term storage?

Methodological Answer: Degradation pathways include hydrolysis of the methoxy group and oxidation of the amine. Mitigation strategies:

- Storage Conditions : Keep in amber vials under inert gas (N₂/Ar) at −20°C.

- Stabilizers : Add 0.1% w/w ascorbic acid to prevent amine oxidation.

- Lyophilization : For aqueous solutions, lyophilize and store as a powder to minimize hydrolysis.

Stability studies (HPLC monitoring over 6 months) show <5% degradation under these conditions .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The -NH₂ group activates the ring toward electrophilic substitution but deactivates it for metal-catalyzed coupling. Key considerations:

- Protection : Boc-protect the amine to prevent catalyst poisoning.

- Directing Effects : The -Cl and -OCH₃ groups direct coupling to position 4 or 6. Use Pd(OAc)₂/XPhos in THF at 80°C for Suzuki reactions with aryl boronic acids.

- Side Reactions : Competing decarboxylation occurs above 100°C; maintain temperatures below this threshold.

Yields range from 40–65% depending on steric hindrance from the methoxy group .

Q. What computational methods predict the compound’s pKa and solubility profile?

Methodological Answer:

- pKa Prediction : Use COSMO-RS or DFT calculations (B3LYP/6-31G* level) to estimate acidic/basic sites. The carboxylic acid group has a predicted pKa ~2.5, while the amine pKa ~4.8.

- Solubility Modeling : Abraham solvation parameters predict higher solubility in DMSO (30 mg/mL) vs. water (1.2 mg/mL). Experimental validation via shake-flask method (pH 7.4 PBS) aligns with these values .

Q. How can researchers address conflicting bioactivity data in cell-based assays?

Methodological Answer: Contradictions may arise from:

- Protonation State : The compound’s zwitterionic form at physiological pH affects membrane permeability. Use logD (octanol-water) measurements (logD = −0.8 at pH 7.4) to correlate with cellular uptake.

- Metabolite Interference : LC-MS/MS can detect degradation products (e.g., 3-chloro-5-methoxybenzoic acid) in cell lysates.

- Assay Conditions : Standardize incubation time (≤24 hrs) and serum content (≤5% FBS) to minimize nonspecific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.